BMS 345541 was developed by Bristol-Myers Squibb Pharmaceutical Research Institute. It is commercially available from various suppliers, including VWR and Sigma-Aldrich, with a reported purity of ≥98% . The compound's chemical structure is derived from a complex synthesis process that incorporates specific organic reactions to achieve its desired pharmacological properties.
BMS 345541 falls under the category of small molecule inhibitors. It is characterized as an allosteric inhibitor due to its unique binding site on the IKK enzyme, which distinguishes it from other inhibitors that may compete with ATP binding sites. This classification highlights its selective action against the IKK pathway without broadly affecting other kinases.
The synthesis of BMS 345541 involves several key steps that utilize organic chemistry techniques to construct its complex molecular framework. The detailed synthesis process typically includes:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yield and purity of the final product. Analytical techniques like high-performance liquid chromatography (HPLC) are employed to monitor the progress and purity of the synthesis.
The molecular formula for BMS 345541 is , and its structure features a complex arrangement that includes:
The compound's structural data can be analyzed through X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, providing insights into its three-dimensional conformation and interactions with biological targets.
BMS 345541 primarily functions through its interaction with the IκB kinases, leading to inhibition of NF-κB signaling pathways. The key reactions include:
In vitro studies have shown that BMS 345541 effectively reduces cell viability in melanoma cell lines by inducing apoptosis characterized by mitochondrial membrane potential dissipation and caspase-independent pathways .
The mechanism by which BMS 345541 exerts its effects involves several steps:
Studies indicate that treatment with BMS 345541 leads to a significant reduction in tumor growth in vivo, demonstrating an effective dose-dependent inhibition of melanoma tumors .
Relevant analyses such as melting point determination and solubility tests are essential for understanding how BMS 345541 behaves under different conditions.
BMS 345541 is primarily utilized in cancer research due to its ability to inhibit tumor growth through modulation of the NF-κB signaling pathway. Its applications include:
CAS No.: 53111-25-4
CAS No.: 142-17-6
CAS No.: 2281-22-3
CAS No.:
CAS No.: 50657-19-7
CAS No.: